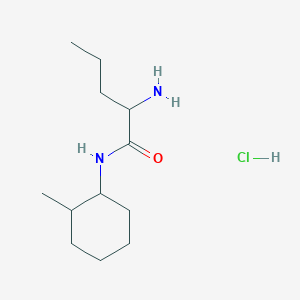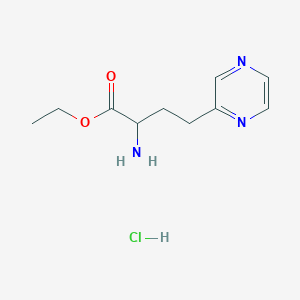
3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a propyl group, a thiophenylmethyl group, and a urea group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction . The thiophenylmethyl group could be introduced via a cross-coupling reaction . The urea group could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group attached to a propyl group and a fluorobenzyl group on one side, and a thiophenylmethyl group on the other .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the fluorine atom on the benzyl group could be replaced by other nucleophiles in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially enhancing its ability to cross cell membranes .科学的研究の応用
Crystal Structure and Pesticide Applications
The study of crystal structures of benzoylurea pesticides, such as flufenoxuron, reveals significant information about the molecular configuration and interactions within crystals. These structures demonstrate the potential of urea derivatives in the development of pesticides, highlighting their stability and interaction patterns that could be beneficial for pest control applications (Jeon et al., 2014).
Radiopharmaceutical Synthesis
The synthesis of fluorine-18 labeled nonpeptide CCR1 antagonists showcases the utility of fluorobenzyl-urea derivatives in creating radiopharmaceuticals for PET imaging. This application is crucial for advancing diagnostic capabilities in medicine, particularly for identifying and understanding various diseases at the molecular level (Mäding et al., 2006).
Photophysical and Theoretical Studies
Functionalized phenyl urea and thiourea possessing silatranes have been synthesized and characterized for their anion recognition properties, demonstrated through photophysical and theoretical studies. These findings suggest the potential of urea derivatives in the development of sensors and in the study of molecular interactions (Singh et al., 2016).
Molecular Imaging Agents
The formation of fluorine-18 labeled diaryl ureas as VEGFR-2/PDGFR dual inhibitors for molecular imaging agents points to the significant role of these compounds in angiogenesis research. Their potential to serve as PET biomarkers for visualizing angiogenic processes underlines the importance of urea derivatives in medical imaging and cancer research (Ilovich et al., 2008).
Fluorescent Dyes and Bioconjugation
The conversion of boranil fluorophores into various derivatives, including urea and thiourea, illustrates the utility of these compounds in creating functionalized fluorescent dyes. This application is particularly relevant for bioconjugation and labeling experiments, which are essential in biological and chemical research for tracking and analyzing biomolecules (Frath et al., 2012).
Antifungal Activity
Research into 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their thioxo-7-ones, including compounds with a fluorophenyl urea structure, demonstrates their antifungal activity. This suggests the potential of urea derivatives in developing new antifungal agents, highlighting their importance in agriculture and pharmaceuticals (Mishra et al., 2000).
作用機序
Target of Action
The compound contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Thiadiazole derivatives have been shown to have anticancer activities, suggesting they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazoles are able to cross cellular membranes . Their liposolubility is likely attributed to the presence of the sulfur atom , which could influence their absorption, distribution, metabolism, and excretion (ADME).
Result of Action
Without specific studies on this compound, it’s difficult to describe the exact molecular and cellular effects of its action. Given the biological activities of other thiadiazole derivatives, it could potentially have effects on cell growth, proliferation, or other cellular processes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c1-2-8-19(11-14-7-9-21-12-14)16(20)18-10-13-3-5-15(17)6-4-13/h3-7,9,12H,2,8,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLVHXWCKHNZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2953338.png)
![1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2953341.png)

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2953345.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2953349.png)
![N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide](/img/structure/B2953350.png)

![N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2953353.png)
![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2953354.png)
![2-chloro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2953355.png)
![7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953357.png)
![4-Methyl-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2953359.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2953360.png)